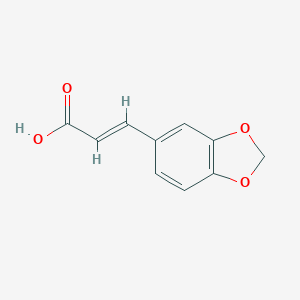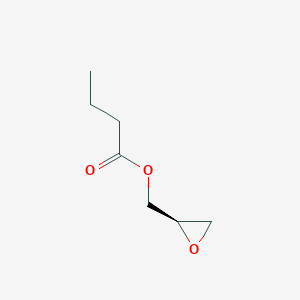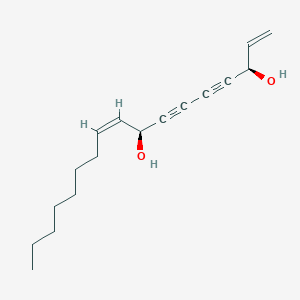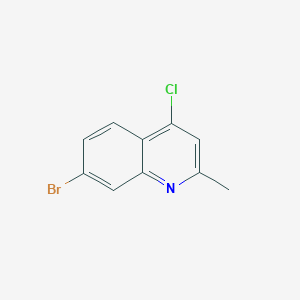
7-Bromo-4-chloro-2-methylquinoline
Übersicht
Beschreibung
The compound 7-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of halogenated quinolines, such as 7-Bromo-4-chloro-2-methylquinoline, often involves multi-step reactions starting from simple aniline derivatives. For instance, the preparation of related compounds like 7-alkylamino-2-methylquinoline-5,8-diones involves a Skraup reaction followed by demethylations, oxidative bromination, amination, and debromination . Another approach, the Knorr synthesis, has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which involves condensation and cyclization reactions starting from β-keto esters and bromoaniline . These methods highlight the complexity and the need for optimization in the synthesis of halogenated quinolines.
Molecular Structure Analysis
The molecular structure of halogenated quinolines, including 7-Bromo-4-chloro-2-methylquinoline, is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can influence the molecule's electronic distribution and reactivity. For example, the structure of 7-bromoquinolin-8-ol has been established through analysis, revealing intermolecular and weak intramolecular hydrogen bonds that affect the solid-state packing of the molecules . Similarly, vibrational spectroscopic investigations and computational studies on 7-bromo-5-chloro-8-hydroxyquinoline provide insights into the fundamental modes of the compound and its structural parameters .
Chemical Reactions Analysis
Halogenated quinolines undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the position of the halogen atoms. For instance, the regiochemistry in nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines has been studied, showing the transformation of these compounds into alkylamino derivatives . The reactivity of these halogenated quinolines in such reactions is crucial for the synthesis of compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-2-methylquinoline are influenced by the halogen atoms attached to the quinoline nucleus. These properties include melting points, solubility, and stability, which are important for the compound's handling and application in further chemical reactions. The vibrational spectroscopic studies provide data on the vibrational frequencies, which are related to the physical properties of the compound . Additionally, the synthesis of related compounds like 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves modified procedures that can affect the yield and purity of the final product .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications :
- Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline as part of research on infectious diseases. They investigated the Knorr synthesis, a critical process involving condensation and cyclization steps, which is fundamental in the preparation of various quinoline derivatives, including those similar to 7-Bromo-4-chloro-2-methylquinoline (Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J., & Janin, Y., 2011).
Regiochemistry in Nucleophilic Substitution Reactions :
- Choi and Chi (2004) investigated the nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-diones with amines, revealing important aspects of regioselectivity that are likely relevant to compounds like 7-Bromo-4-chloro-2-methylquinoline (Choi, H., & Chi, D., 2004).
Intermediate in Pharmaceutical Synthesis :
- Lei et al. (2015) described the use of a related compound as an intermediate in synthesizing PI3K/mTOR inhibitors, demonstrating the potential pharmaceutical applications of structurally similar quinoline derivatives (Lei, F., Yuanbiao, T., Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).
Photochemical Studies :
- Voloshin et al. (2008) studied the photochemical properties of related halogenated quinolines, which can provide insights into the photochemistry of 7-Bromo-4-chloro-2-methylquinoline (Voloshin, N. A., Chernyshev, A., Bezuglyi, S. O., Metelitsa, A., Voloshina, E., & Minkin, V. I., 2008).
Chemical Transformations :
- Mongin et al. (1996) explored the transformation of bromo derivatives to chloro compounds in the pyridine and quinoline series, which could provide insights into reactions involving 7-Bromo-4-chloro-2-methylquinoline (Mongin, F., Mongin, O., Trécourt, F., Godard, A., & Quéguiner, G., 1996).
Potential Antimalarial Activity :
- De et al. (1998) studied the structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines, which might be relevant to the study of 7-Bromo-4-chloro-2-methylquinoline derivatives (De, D., Krogstad, F. M., Byers, L., & Krogstad, D., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVKITWPOOYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589158 | |
| Record name | 7-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-methylquinoline | |
CAS RN |
143946-45-6 | |
| Record name | 7-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143946-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







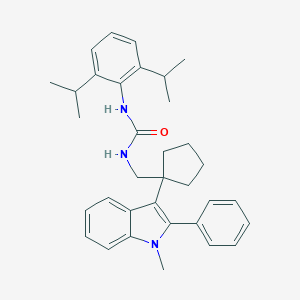

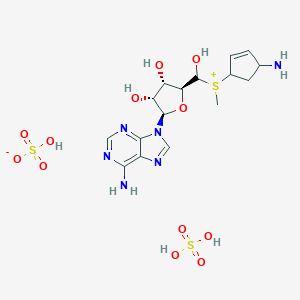
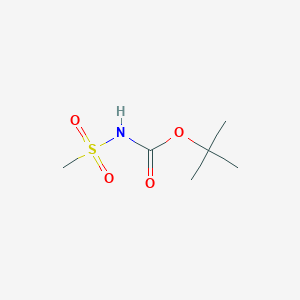
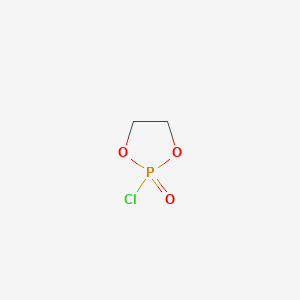
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
